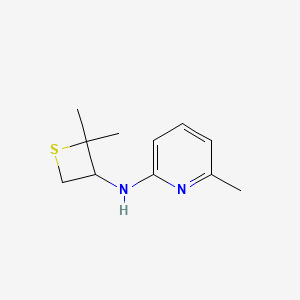
N-(2,2-Dimethylthietan-3-yl)-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylthietan-3-yl)-6-methylpyridin-2-amine is a heterocyclic compound that features both a thietane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylthietan-3-yl)-6-methylpyridin-2-amine typically involves the formation of the thietane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2,2-dimethylthietane with 6-methylpyridin-2-amine under specific conditions that promote the formation of the desired product. The reaction may require the use of catalysts and specific solvents to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.
Reduction: The compound can also be reduced under specific conditions, potentially altering the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The thietane ring may interact with enzymes or receptors, altering their activity. The pyridine ring can also participate in binding interactions, potentially affecting various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(2,2-Dimethylthietan-3-yl)-pyridin-2-amine
- N-(2,2-Dimethylthietan-3-yl)-6-ethylpyridin-2-amine
- N-(2,2-Dimethylthietan-3-yl)-6-chloropyridin-2-amine
Uniqueness: N-(2,2-Dimethylthietan-3-yl)-6-methylpyridin-2-amine is unique due to the presence of both the thietane and pyridine rings, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2S/c1-8-5-4-6-10(12-8)13-9-7-14-11(9,2)3/h4-6,9H,7H2,1-3H3,(H,12,13) |
InChI Key |
XEWKJOIJFLXSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CSC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)
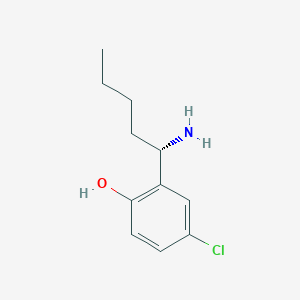
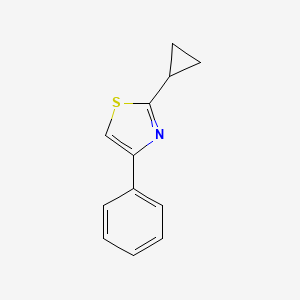
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)
![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)
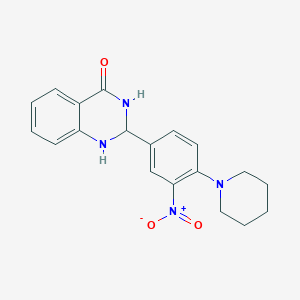
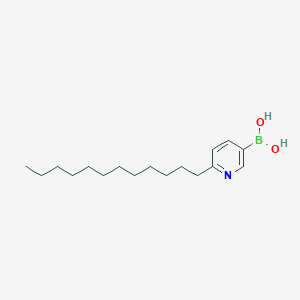
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)
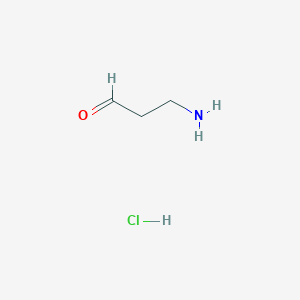
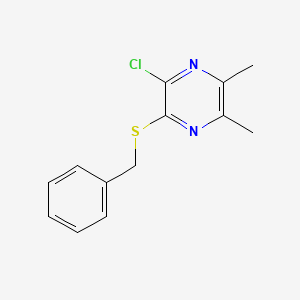
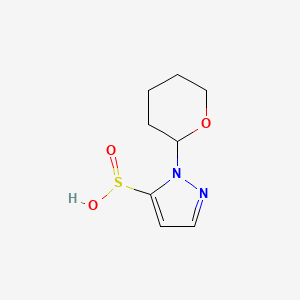
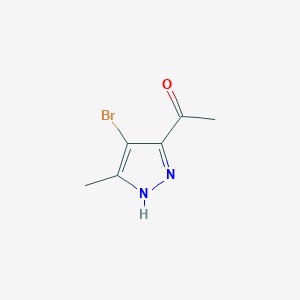
![8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B12977505.png)
